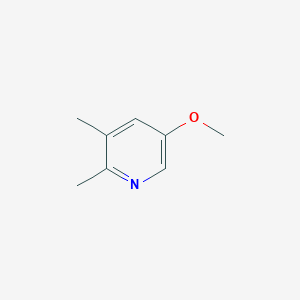

5-Methoxy-2,3-dimethylpyridine

Description

Significance of Pyridine (B92270) Heterocycles in Contemporary Chemical Research

Pyridine, a six-membered heteroaromatic ring containing one nitrogen atom, is a fundamental scaffold in a vast array of applications spanning pharmaceuticals, agrochemicals, and materials science. ijarsct.co.innih.govpsu.edu The unique properties of the pyridine ring, including its basicity, stability, and ability to form hydrogen bonds, make it a privileged structure in drug design. researchgate.net The nitrogen atom within the ring is a critical feature, possessing a lone pair of electrons that can engage in hydrogen bonding with biological targets like enzymes and receptors, thereby enhancing the pharmacokinetic properties of drug molecules. nih.gov

The prevalence of pyridine derivatives in medicine is extensive. An analysis of small molecules approved by the U.S. Food and Drug Administration (FDA) between 2014 and 2023 revealed that 54 drugs contained a pyridine ring, with a significant number being anticancer agents and treatments for central nervous system disorders. nih.gov Well-known pharmaceuticals incorporating a pyridine core include proton-pump inhibitors like omeprazole (B731), the antiviral drug atazanavir, and the kinase inhibitor imatinib. researchgate.netnih.gov The versatility of the pyridine scaffold allows for its incorporation into compounds with a wide spectrum of biological activities, including antibacterial, antiviral, antifungal, and anti-inflammatory properties. researchgate.netrsc.org

Beyond medicine, pyridine derivatives are crucial in catalysis and materials science. They serve as ligands in organometallic chemistry, influencing the outcome of catalytic processes such as C-H activation and cross-coupling reactions. nih.govup.ac.za The ability to systematically modify the substituents on the pyridine ring allows for the fine-tuning of both electronic and steric properties, which is essential for developing selective and efficient catalysts. up.ac.zawhiterose.ac.uk In materials science, these compounds are used to create polymers, luminescent materials, and functional dyes. nih.gov The ongoing development of novel synthetic methods continues to expand the accessibility and diversity of substituted pyridines, ensuring their continued relevance in scientific discovery. nih.gov

Table 1: Examples of FDA-Approved Drugs Containing a Pyridine Moiety

| Drug Name | Therapeutic Class | Role of Pyridine Moiety |

|---|---|---|

| Imatinib | Anticancer (Kinase Inhibitor) | Forms key hydrogen bonds with the target protein (BCR-Abl kinase). |

| Etoricoxib | Anti-inflammatory (COX-2 Inhibitor) | The pyridine nitrogen acts as a hydrogen bond acceptor, crucial for binding selectivity. researchgate.net |

| Omeprazole | Proton-Pump Inhibitor | Part of the core structure that, upon activation, covalently binds to the H+/K+-ATPase pump. nih.govgoogle.com |

| Dolutegravir | Antiviral (HIV Integrase Inhibitor) | The heterocyclic system is integral to the chelating scaffold that binds to metal ions in the enzyme's active site. synzeal.com |

| Selpercatinib | Anticancer (Kinase Inhibitor) | Approved in 2020 for lung and thyroid cancer, highlighting the continued importance of pyridine in new drug development. researchgate.net |

| Rimegepant | Migraine Treatment | An example of a recently approved (2020) pyridine-containing drug for a neurological condition. researchgate.net |

Rationale for Investigating 5-Methoxy-2,3-dimethylpyridine within the Context of Substituted Pyridines

The systematic investigation of substituted pyridines, such as this compound, is crucial for expanding the fundamental understanding of structure-property relationships within this important class of heterocycles. While many studies focus on complex pyridine derivatives used in pharmaceuticals like Rabeprazole or Omeprazole, which feature a substituted pyridinylmethyl group, the study of simpler, distinct isomers like this compound provides essential data for predicting chemical behavior. google.comingentaconnect.comnih.gov

Electronic Effects: Substituents significantly alter the electron density of the pyridine ring, which impacts its basicity and reactivity. The methoxy (B1213986) group at the C5 position exerts a dual electronic influence: it is electron-withdrawing via induction but electron-donating through resonance. The two methyl groups at C2 and C3 are weakly electron-donating. The interplay of these effects influences the nucleophilicity of the ring and the pKa of the nitrogen atom, which is a key parameter for its potential use as a ligand or catalyst. msu.edumdpi.com

Steric Effects: The presence of a methyl group at the C2 position, adjacent to the nitrogen atom, introduces steric hindrance. psu.edu This can influence the compound's ability to coordinate with metal centers or bind to receptor sites. Studying the specific steric profile of this compound helps in designing ligands with controlled coordination geometries. up.ac.za

Synthetic Utility: Polysubstituted pyridines are valuable building blocks in organic synthesis. Understanding the reactivity of this compound—for instance, its susceptibility to electrophilic aromatic substitution or metal-catalyzed cross-coupling—opens avenues for its use as an intermediate in the construction of more complex molecules for applications in medicinal chemistry or materials science. rsc.orgacs.org

By characterizing the physicochemical properties and reactivity of this compound, researchers can build more accurate predictive models for how different substitution patterns affect pyridine chemistry. This knowledge is invaluable for the rational design of novel drugs, catalysts, and functional materials.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1393553-79-1 | aksci.com |

| Molecular Formula | C₈H₁₁NO | aksci.com |

| Molecular Weight | 137.18 g/mol | aksci.com |

| Physical State | Not specified; research chemical. | aksci.com |

| Long-Term Storage | Store in a cool, dry place. | aksci.com |

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-2,3-dimethylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-4-8(10-3)5-9-7(6)2/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWEFVWBAFFABNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Methoxy 2,3 Dimethylpyridine

Retrosynthetic Analysis of 5-Methoxy-2,3-dimethylpyridine

A retrosynthetic analysis of this compound suggests several potential disconnection points. The most intuitive disconnections are at the C-O bond of the methoxy (B1213986) group and the C-C bonds of the methyl groups. This leads to precursors such as a dihydroxydimethylpyridine, which can be selectively methylated, or a methoxypyridine that can undergo methylation. Another approach involves building the pyridine (B92270) ring from acyclic precursors already containing the required substituents in the correct relative positions. This could involve variations of classical pyridine syntheses where the starting materials are chosen to yield the desired 2,3-dimethyl-5-methoxy substitution pattern.

Established Strategies for Methoxy- and Dimethylpyridine Synthesis

The synthesis of substituted pyridines is a well-established field in organic chemistry, with several classical and modern methods applicable to the construction of the this compound scaffold.

The Hantzsch pyridine synthesis is a multicomponent reaction that condenses an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to form a dihydropyridine (B1217469), which is subsequently oxidized to the pyridine. wikipedia.orgrrbdavc.org For this compound, this would require carefully chosen β-keto esters and an aldehyde to yield the desired substitution pattern. Modifications of the Hantzsch synthesis are known to produce a variety of substituted pyridines. wikipedia.orgorganic-chemistry.org

The Pyrone-Ammonia synthesis is another classical method where a pyrone is converted to a pyridone by reaction with ammonia, which can then be further functionalized. researchgate.netresearchgate.net For instance, a suitably substituted pyrone can be reacted with ammonia to form the corresponding pyridone, which can then be converted to the target methoxypyridine. researchgate.netresearchgate.net The reaction of pyrones with ammonia typically involves the attack of the ammonia molecule at the C-6 position, ring opening, and subsequent intramolecular cyclization. researchgate.net

The direct functionalization of a pre-existing pyridine ring is a common strategy to introduce substituents. This can be achieved through various substitution reactions.

Halogenation and Nucleophilic Displacement: Halogenation of a pyridine ring, followed by nucleophilic substitution, is a versatile method. For example, a brominated pyridine can react with sodium methoxide (B1231860) to introduce a methoxy group. nih.gov Similarly, a halogen can be displaced by other nucleophiles to build up the desired substitution pattern.

Nitration and Subsequent Conversion: Nitration of a pyridine N-oxide, followed by nucleophilic substitution of the nitro group with a methoxy group, is a known method for introducing a methoxy substituent. google.comrsc.org The N-oxide is often used to activate the pyridine ring towards electrophilic nitration and can be removed in a subsequent step. rsc.org For instance, 2,3,5-trimethylpyridine-N-oxide can be nitrated and then treated with sodium methoxide to replace the nitro group. google.com

Modern organic synthesis has seen the development of powerful catalytic methods for the formation of C-O and C-C bonds on heterocyclic scaffolds like pyridine.

Catalytic C-O Bond Formation: Transition metal-catalyzed cross-coupling reactions are widely used for the formation of C-O bonds. acs.org For example, palladium catalysts are effective for coupling alcohols with halo-pyridines to form methoxypyridines. acs.org

Catalytic C-C Bond Formation: The introduction of methyl groups can be achieved through various catalytic C-C bond-forming reactions. nih.govuiowa.edu Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be used to couple a halopyridine with a methylboronic acid derivative. beilstein-journals.org Direct C-H activation and functionalization is another powerful strategy for introducing methyl groups onto a pyridine ring, often utilizing transition metal catalysts. nih.govacs.orgnih.gov

Synthesis of Key Intermediates Relevant to this compound Structural Motifs (e.g., omeprazole (B731) related precursors)

The synthesis of this compound is often embedded within the larger synthetic routes of pharmacologically important molecules like omeprazole. sphinxsai.com The synthesis of key intermediates for omeprazole provides valuable insights into the construction of the this compound moiety.

One common route to omeprazole involves the coupling of a substituted benzimidazole (B57391) with a functionalized pyridine. google.comsphinxsai.com The pyridine component, often 2-chloromethyl-3,5-dimethyl-4-methoxypyridine, is a close analogue of the target compound. The synthesis of this intermediate typically starts from 2,3,5-trimethylpyridine (B1346980). sphinxsai.com A common sequence involves:

N-oxidation of 2,3,5-trimethylpyridine. epo.org

Nitration at the 4-position of the pyridine N-oxide. google.comepo.org

Substitution of the nitro group with a methoxy group using sodium methoxide. google.comepo.org

Rearrangement of the N-oxide to introduce a hydroxymethyl group at the 2-position. epo.org

Chlorination of the hydroxymethyl group to yield the key chloromethylpyridine intermediate. google.comscispace.com

Another approach involves starting from 3,5-lutidine (3,5-dimethylpyridine), which is first converted to its N-oxide. google.com This is followed by nitration and then methoxylation to give 3,5-dimethyl-4-methoxypyridine-N-oxide. epo.org This intermediate can then be further functionalized at the 2-position.

Optimization of Reaction Conditions and Yields for Enhanced Efficiency

The efficiency of the synthesis of this compound and related compounds is crucial for industrial applications. Optimization of reaction conditions plays a key role in improving yields and reducing costs.

| Reaction Step | Reagents and Conditions | Observations and Optimization | Reference(s) |

| Nitration of Pyridine N-oxide | Conc. H₂SO₄, HNO₃, 90°C | The temperature and duration of the reaction are critical for achieving high conversion. | epo.org |

| Methoxylation | Sodium methoxide in methanol, 45-60°C | Dropwise addition of sodium methoxide helps to control the exothermic reaction. The reaction mixture is typically heated to ensure complete conversion. | google.com |

| Chlorination of Hydroxymethylpyridine | Thionyl chloride (SOCl₂), 10-15°C | The reaction is performed at a low temperature to control its reactivity and improve selectivity. | google.com |

| Coupling with Benzimidazole | NaOH, phase transfer catalyst (e.g., triethyl benzyl (B1604629) ammonium bromide) | A phase transfer catalyst is often employed to facilitate the reaction between the aqueous and organic phases. | google.com |

| Hantzsch Pyridine Synthesis | Aldehyde, β-keto ester, ammonia, catalyst (e.g., PTSA), ultrasonic irradiation | Using a catalyst like p-toluenesulfonic acid (PTSA) and ultrasonic irradiation can significantly improve the yield and reduce reaction times. | wikipedia.org |

Research has also focused on developing greener synthetic processes. For instance, in the synthesis of omeprazole, modifications to the reaction media, such as using methanol/water mixtures, have been shown to enhance efficiency and reduce the need for hazardous organic solvents. researchgate.net Furthermore, it has been demonstrated that energetically demanding steps like refluxing can sometimes be avoided without compromising the yield or purity of the product. researchgate.net

Development of Novel Synthetic Pathways Towards this compound

The synthesis of this compound and its derivatives is a critical area of research, primarily driven by their role as key intermediates in the production of various pharmaceuticals. While established methods exist, ongoing research focuses on developing novel, more efficient, and safer synthetic routes. These new pathways aim to improve yields, reduce the number of steps, and utilize less hazardous reagents compared to traditional methods.

A notable approach involves the construction of the pyridine ring system from acyclic precursors. One such method is the Hantzsch pyridine synthesis, which traditionally involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. nih.gov Variations of this method are continually being explored to create specifically substituted pyridines. For instance, the reaction of o-methoxybenzaldehyde with methyl acetoacetate (B1235776) and ammonium acetate can yield a dihydropyridine derivative, which can then be oxidized to the corresponding pyridine. nih.gov

Another area of development focuses on the modification of existing pyridine rings. For example, the synthesis of 2,3-dimethyl-4-methoxypyridine N-oxide can serve as a starting point. vu.lt This intermediate can be prepared from 2,3-dimethylpyridine N-oxide in a two-step process. vu.lt Subsequent reactions can then be employed to introduce the desired substituents at other positions on the pyridine ring. However, direct substitution at the 5-position can be challenging. Attempts to introduce a substituent at the 5-position of 2,3-dimethyl-4-methoxypyridine using strong bases like LDA or LTMP have been reported to be unsuccessful. vu.lt This has led to alternative strategies, such as the bromination of the pyridine ring followed by attempted cyanation or formylation, although these routes have also faced challenges. vu.lt

More successful novel pathways have been developed for related structures, which could potentially be adapted for the synthesis of this compound. For instance, a synthetic route for 3,4-dimethoxypyridine (B108619) has been developed that boasts milder reaction conditions and safer reagents compared to previous methods. vu.lt

Recent advancements have also explored catalyst-mediated synthesis. Zeolite catalysts, for example, have been used in the three-component condensation of ethanol, formaldehyde, and ammonia to produce a mixture of pyridines, including dimethylpyridines (lutidines). nih.gov While not specific to this compound, this highlights the potential of catalytic methods in pyridine synthesis.

The table below summarizes some of the key reagents and intermediates discussed in the context of developing novel synthetic pathways.

| Starting Material/Intermediate | Reagent(s) | Product | Reference |

| o-Methoxybenzaldehyde, Methyl acetoacetate | Ammonium acetate | 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine | nih.gov |

| 2,3-Dimethylpyridine N-oxide | PCl₃, then NBS/H₂SO₄ | 2,3-Dimethyl-4-methoxy-5-bromopyridine | vu.lt |

| 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride | 5-Bromo-2-hydroxy-3-methylpyridine, Ag₂CO₃ | 2-{[(5-Bromo-3-methylpyridin-2-yl)oxy]methyl}-4-methoxy-3,5-dimethylpyridine | jst.go.jp |

| 4-Chloro-2,3-dimethylpyridine-1-oxide | Methoxy propanol, NaOH, DMSO | 4-Methoxy propoxy-2,3-dimethylpyridine-N-oxide | ingentaconnect.comgoogle.com |

| 3,5-Lutidine | Hydrogen peroxide, Acetic acid | 3,5-Lutidine-N-Oxide | google.com |

Advanced Spectroscopic and Structural Characterization of 5 Methoxy 2,3 Dimethylpyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structures in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

1H, 13C, and 15N NMR Chemical Shift Analysis for Definitive Structural Assignment

The analysis of one-dimensional 1H, 13C, and 15N NMR spectra provides the foundational data for the structural assignment of 5-Methoxy-2,3-dimethylpyridine. The chemical shift of each nucleus is highly sensitive to its local electronic environment, allowing for the differentiation of magnetically non-equivalent atoms.

1H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the aromatic protons and the protons of the methyl and methoxy (B1213986) substituents. The integration of these signals would confirm the number of protons in each unique environment, while the splitting patterns (multiplicity), governed by spin-spin coupling, would reveal the number of neighboring protons.

13C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The chemical shifts of the aromatic carbons would be indicative of their position on the pyridine (B92270) ring and the electronic effects of the substituents. The signals for the methyl and methoxy carbons would appear in the aliphatic region of the spectrum.

15N NMR Spectroscopy: Nitrogen-15 NMR spectroscopy, although less common due to the lower natural abundance and sensitivity of the 15N isotope, offers direct insight into the electronic environment of the nitrogen atom within the pyridine ring. The 15N chemical shift is particularly sensitive to factors such as hybridization, lone pair availability, and intermolecular interactions.

A comprehensive search of scientific literature did not yield specific, experimentally determined 1H, 13C, and 15N NMR chemical shift data for this compound. Therefore, a data table of these values cannot be provided at this time.

Multi-dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation

To definitively establish the connectivity of atoms within this compound, multi-dimensional NMR experiments are indispensable. These techniques reveal correlations between different nuclei, allowing for the piecing together of the molecular framework. libretexts.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically over two or three bonds. spectrabase.com Cross-peaks in a COSY spectrum would confirm the connectivity between adjacent protons on the pyridine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments establish one-bond correlations between protons and directly attached carbons. columbia.edu This technique is crucial for assigning the 1H signals to their corresponding 13C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds. columbia.edu HMBC is particularly powerful for identifying quaternary carbons and for connecting different fragments of a molecule. For instance, it could show correlations from the methoxy protons to the C-5 carbon of the pyridine ring.

Specific experimental data from COSY, HMQC/HSQC, and HMBC experiments for this compound are not available in the reviewed scientific literature, precluding the creation of a detailed connectivity map and data table.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Insights

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a unique fingerprint of the molecule, with characteristic absorption bands corresponding to specific functional groups. For this compound, key expected IR absorptions would include:

C-H stretching: Aromatic and aliphatic C-H stretching vibrations.

C=C and C=N stretching: Vibrations associated with the pyridine ring.

C-O stretching: The characteristic stretching of the methoxy group.

CH3 bending: Bending vibrations of the methyl groups.

A literature search did not yield a specific experimental IR spectrum for this compound. Therefore, a data table of characteristic absorption bands cannot be provided.

Raman Spectroscopy for Molecular Vibrations and Structural Characterization

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide additional information about the vibrations of the pyridine ring and the methyl and methoxy substituents, aiding in a complete vibrational analysis.

Specific experimental Raman spectroscopic data for this compound could not be located in the scientific literature, preventing the compilation of a data table of Raman shifts.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-resolution mass spectrometry is a powerful analytical technique used to determine the precise mass of a molecule with a very high degree of accuracy. This allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of a compound. For this compound (C8H11NO), HRMS would provide a measured mass that is very close to the calculated theoretical mass, confirming its elemental composition.

A specific high-resolution mass spectrometry result for this compound was not found in the available scientific literature. Therefore, a data table comparing the theoretical and experimental mass cannot be presented.

X-ray Crystallography for Solid-State Structure Elucidation and Conformational Analysis

A comprehensive search of publicly available scientific literature and structural databases did not yield specific single-crystal X-ray crystallography data for this compound. While X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state, providing definitive information on bond lengths, bond angles, and conformational preferences, no published studies detailing the crystal structure of this specific compound could be located.

The elucidation of the crystal structure of this compound would require experimental determination through single-crystal X-ray diffraction analysis. Such a study would involve growing a suitable single crystal of the compound, exposing it to X-rays, and analyzing the resulting diffraction pattern. The data obtained would allow for the determination of the crystal system, space group, and the exact coordinates of each atom within the unit cell.

This information would be invaluable for understanding the intermolecular interactions, such as potential hydrogen bonding or π-stacking, that govern the packing of the molecules in the crystalline lattice. Furthermore, it would provide precise, experimentally determined values for the bond lengths and angles of the pyridine ring and its substituents, as well as the torsional angles that define the conformation of the methoxy group relative to the aromatic ring.

In the absence of experimental crystallographic data, computational modeling techniques, such as Density Functional Theory (DFT), could be employed to predict the gas-phase geometry and conformational preferences of this compound. However, these theoretical models would await experimental validation from a definitive X-ray crystallographic study.

Therefore, the solid-state structure and conformational analysis of this compound remain an area for future experimental investigation.

Computational and Theoretical Investigations of 5 Methoxy 2,3 Dimethylpyridine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a important tool for investigating the molecular and electronic properties of chemical compounds. DFT calculations offer valuable insights into the geometry, stability, and reactivity of molecules like 5-Methoxy-2,3-dimethylpyridine. These computational methods allow for the prediction of various molecular characteristics that can complement and guide experimental studies.

Geometry Optimization and Conformational Landscape Mapping

The methoxy (B1213986) group's orientation relative to the pyridine (B92270) ring is of particular interest. Rotation around the C5-O bond can lead to different conformers. The most stable conformation is typically one that minimizes steric hindrance between the methoxy group and the adjacent methyl group at position 3. Computational studies on similar substituted pyridines suggest that the substituents will arrange themselves to achieve the most favorable steric and electronic environment. For instance, in related bipyridine structures, substituents are known to influence electronic conjugation and stability.

Table 1: Predicted Geometrical Parameters for a Pyridine Ring System

| Parameter | Typical Value |

|---|---|

| C-C Bond Length (aromatic) | ~1.39 Å |

| C-N Bond Length (aromatic) | ~1.34 Å |

| C-C-C Bond Angle | ~120° |

| C-N-C Bond Angle | ~117° |

Note: These are typical values for a pyridine ring and may vary slightly for this compound due to its specific substituents.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO Gaps)

The electronic structure of a molecule is described by its molecular orbitals, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance. These frontier molecular orbitals are key to understanding a molecule's chemical reactivity and kinetic stability. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter. A large HOMO-LUMO gap indicates high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.netset-science.com Conversely, a small gap suggests that the molecule is more reactive and less stable. researchgate.net

For a related compound, (E)-4-bromo-5-methoxy-2-((o-tolylimino)methyl)phenol, DFT calculations at the B3LYP/6-311++G(d,p) level yielded a HOMO energy of -6.578 eV, a LUMO energy of -1.320 eV, and a significant HOMO-LUMO gap of 5.258 eV. set-science.com This large gap suggests that the molecule is kinetically stable and has low reactivity. set-science.com Similar calculations for this compound would provide specific values for its electronic properties. The presence of electron-donating groups like methoxy and methyl on the pyridine ring is expected to influence the energies of the frontier orbitals.

Table 2: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Related Compound

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.578 set-science.com |

| ELUMO | -1.320 set-science.com |

| ΔE (HOMO-LUMO Gap) | 5.258 set-science.com |

Data for (E)-4-bromo-5-methoxy-2-((o-tolylimino)methyl)phenol set-science.com

Reactivity Descriptors (e.g., Electrophilicity Index, Chemical Hardness/Softness, Fukui Functions)

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of a molecule's reactivity. dergipark.org.tr These descriptors include chemical potential (μ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). rsc.orgset-science.com

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is the negative of electronegativity (χ). irjweb.com

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. set-science.com

Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of electron transfer. set-science.com

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. rsc.org

For the aforementioned related compound, (E)-4-bromo-5-methoxy-2-((o-tolylimino)methyl)phenol, the calculated values were: chemical potential of -3.949 eV, chemical hardness of 3.258 eV, chemical softness of 0.153 eV, and an electrophilicity index of 2.393 eV. set-science.com These values are consistent with a molecule of high kinetic stability and low chemical reactivity. set-science.com

Fukui functions are local reactivity descriptors that identify the most reactive sites within a molecule for nucleophilic and electrophilic attacks. These functions, along with the molecular electrostatic potential (MEP) map, can predict the regions of a molecule that are most likely to participate in chemical reactions. set-science.com

Table 3: Global Reactivity Descriptors for a Related Compound

| Descriptor | Value (eV) |

|---|---|

| Chemical Potential (μ) | -3.949 set-science.com |

| Chemical Hardness (η) | 3.258 set-science.com |

| Chemical Softness (S) | 0.153 set-science.com |

| Electrophilicity Index (ω) | 2.393 set-science.com |

Data for (E)-4-bromo-5-methoxy-2-((o-tolylimino)methyl)phenol set-science.com

Acidity and Basicity Predictions (pKa calculations)

The acidity or basicity of a molecule, quantified by its pKa value, is a fundamental chemical property. liverpool.ac.uk For pyridine derivatives, the basicity is associated with the lone pair of electrons on the nitrogen atom. The pKa of the conjugate acid (protonated form) is a measure of this basicity. The structure of the molecule, including the type and position of substituents, significantly influences the pKa. researchgate.net Electron-donating groups, such as methyl and methoxy, generally increase the basicity of the pyridine nitrogen, leading to a higher pKa value. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations and Spectral Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the excited states of molecules. ohio-state.edu It is widely used to calculate electronic absorption spectra by determining the energies of vertical electronic transitions from the ground state to various excited states. ohio-state.eduresearchgate.net TD-DFT offers a good balance between accuracy and computational cost, making it a popular choice for simulating UV-Vis spectra. ohio-state.edu

The simulation of the electronic spectrum of this compound using TD-DFT would involve calculating the excitation energies and oscillator strengths for the lowest-lying electronic transitions. These transitions typically involve the promotion of an electron from an occupied molecular orbital (often the HOMO) to an unoccupied one (like the LUMO). The results of these calculations can be used to generate a theoretical spectrum that can be compared with experimental data. researchgate.net

While TD-DFT is generally reliable for many applications, it can have limitations, particularly for certain types of excited states like charge-transfer states. diptarkahait.com However, for many organic molecules, TD-DFT provides valuable insights into their photophysical properties. faccts.de

Molecular Dynamics Simulations for Solution-Phase Behavior and Conformational Stability

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecular systems. chemrxiv.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the dynamics, conformational stability, and interactions of molecules in the solution phase. chemrxiv.orgacs.org

For this compound, an MD simulation could be used to explore its conformational landscape in a particular solvent. This would involve tracking the rotational motion of the methoxy and methyl groups over time to understand their preferred orientations and the energy barriers between different conformations. The simulation would also reveal how the solvent molecules arrange themselves around the solute and how these interactions influence its structure and dynamics.

MD simulations can also be used to study the aggregation behavior of molecules in solution and to predict various thermodynamic properties. acs.org This information is crucial for understanding how the molecule will behave in a real-world chemical or biological environment.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (E)-4-bromo-5-methoxy-2-((o-tolylimino)methyl)phenol |

| Pyridine |

| 4-Methoxy-3,5-dimethylpyridine 1-Oxide |

| 4-Methoxy-3,5-dimethyl-2-pyridinemethanol |

| 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine 1-Oxide |

| 2-Isopropyl-3,5-dimethylpyridine |

| 3,5-dimethylpyridine (B147111) |

| 4'-Methoxy-5,6-dimethyl-[2,3'-bipyridin]-4-amine |

| 3-Ethylpyridine |

| 2,5-Lutidine |

| 2,4-dimethoxy-1,3,5-triazine |

| 2-phenylazo-5-nitro-6-methyl-pyridine |

| 2-(4-methoxyphenyl)-2,3-Dihydro-1H-Perimidine |

| 3-chloropyridine |

| 4-bromopyridine |

| 4-(chloromethyl)pyridine |

| 3-methylpyridine |

| 3,5-lutidine |

| 2-methyl-5-bromopyridine |

| 2-amino-5-bromopyridine |

| 7-deazaadenosine |

| 2-methylpyridine |

| 2-aminopyridine |

| 2,3-dimethyl-2-butenoic acid |

| 3-methyl-2-butenoic acid |

| 5,5-dimethyl-1,3-cyclohexadione |

| Malonaldehyde |

| Meldrum's acid |

| 2,4-pentanedione |

| hydrocyanic acid |

| Nitromethane |

| Acetic acid |

| Chloroacetic acid |

| 2-(4,6-dimethyl-1-benzofuran-3-yl) acetic acid |

| 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b]pyridine |

| N-(1H-benzo[d]imidazol-2-yl) methyl)-1,2,4-triazin-3-amine |

| 3-Ethyl-5-(4-methoxyphenoxy)-2-(pyridin-4-yl)-3H-imidazo[4,5-b]pyridine |

Quantitative Structure-Reactivity Relationships (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) modeling represents a computational and mathematical approach to predict the reactivity of chemical compounds based on their molecular structure. taylorandfrancis.com These models establish a statistically significant correlation between variations in the structural or physicochemical properties of a series of compounds and their corresponding chemical reactivity. rsc.org The fundamental principle of QSRR is that the reactivity of a molecule is encoded in its structure. By quantifying specific structural features, known as molecular descriptors, it is possible to build predictive models for various reactivity parameters. taylorandfrancis.com

The development of a QSRR model typically involves several key stages. First, a dataset of compounds with known experimental reactivity data is compiled. Second, a wide range of molecular descriptors for each compound in the dataset is calculated. These descriptors can be categorized into several types, including constitutional, topological, geometric, and electronic descriptors. Finally, a mathematical equation is generated using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to link the descriptors to the observed reactivity. chemrevlett.com The robustness and predictive power of the resulting model are then rigorously evaluated through internal and external validation techniques. researchgate.net

While specific QSRR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of QSRR can be applied to understand its reactivity by examining computational data for analogous pyridine derivatives. Theoretical methods, particularly Density Functional Theory (DFT), are instrumental in generating the electronic descriptors that form the bedrock of QSRR models. rsc.org These descriptors quantify aspects like electron density distribution, the energies of frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP), all of which are crucial for predicting chemical behavior.

For instance, computational studies on related substituted pyridines illustrate how different functional groups influence the electronic landscape of the molecule, which in turn dictates its reactivity. The introduction of electron-donating groups, such as the methoxy and methyl groups present in this compound, is known to increase the electron density on the pyridine ring, affecting its susceptibility to electrophilic or nucleophilic attack.

To illustrate the type of data used in such computational studies, the following tables present calculated electronic properties for related pyridine and pyrimidine (B1678525) derivatives. These parameters are fundamental for building QSRR models.

Table 1: Calculated Electronic Properties of a Substituted Pyrimidine Derivative

| Parameter | Value (Hartree) | Value (eV) |

| HOMO Energy | -0.25208 | -6.86 |

| LUMO Energy | -0.05744 | -1.56 |

| Energy Gap (ΔE) | 0.19464 | 5.30 |

| Data derived from a DFT study on 1,3-Dimethyl-5-propionylpyrimidine-2,4,6(1H,3H,5H)-trione using the B3LYP/6-311++G(d,p) basis set. mdpi.com |

The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity. mdpi.com

Table 2: Predicted Physicochemical Properties of Substituted Pyridine Derivatives for QSAR Modeling

| Compound Class | Molecular Descriptor | Range of Values | Statistical Metric (R²) |

| Pyridine & Bipyridine Derivatives | Various Electronic & Topological | Not Specified | 0.808 (Training Set) |

| Imidazo[1,2-a]pyridine Derivatives | Various Electronic & Topological | Not Specified | 0.88 |

| These values represent the correlation coefficients from QSAR studies on different classes of pyridine derivatives, indicating a strong relationship between the chosen descriptors and the measured biological activity, which is a facet of reactivity. chemrevlett.comnih.gov |

These tables exemplify the quantitative data generated in computational studies that serve as the input for QSRR models. For this compound, a similar computational analysis would be the first step in developing a model to predict its reactivity in various chemical transformations.

Chemical Reactivity and Reaction Mechanisms of 5 Methoxy 2,3 Dimethylpyridine

Nucleophilic and Electrophilic Substitution Reactions on the Pyridine (B92270) Ring

The reactivity of the pyridine ring in 5-methoxy-2,3-dimethylpyridine is influenced by the electronic effects of its substituents. The pyridine ring is inherently electron-deficient compared to benzene, a characteristic that generally makes it less susceptible to electrophilic aromatic substitution and more prone to nucleophilic substitution. wikipedia.org The methoxy (B1213986) group at the 5-position is an electron-donating group, which can activate the ring towards electrophilic attack. Conversely, the nitrogen atom in the pyridine ring is electron-withdrawing, deactivating the ring towards electrophilic substitution, particularly at the 2, 4, and 6 positions. chemicalbook.comuomustansiriyah.edu.iq

Nucleophilic Substitution:

Nucleophilic substitution reactions on the pyridine ring of this compound derivatives are crucial in the synthesis of various pharmacologically active compounds. google.com For instance, in the synthesis of omeprazole (B731), a key step involves the nucleophilic substitution of a nitro group at the 4-position of a pyridine derivative with a methoxy group. google.comgoogle.com This reaction is typically carried out using sodium methoxide (B1231860) in methanol. google.comgoogle.com The electron-withdrawing nature of the pyridine nitrogen facilitates this type of reaction. wikipedia.org

Another example is the substitution of a chlorine atom. The chloromethyl group, when present, is susceptible to nucleophilic attack by various nucleophiles like amines, thiols, and alcohols. The pyridine ring's electron-withdrawing character enhances the reactivity of such a group.

Electrophilic Substitution:

Due to the electron-deficient nature of the pyridine ring, electrophilic substitution reactions are generally more challenging compared to benzene. wikipedia.org However, the presence of activating groups like the methoxy group can facilitate such reactions. Electrophilic substitution, when it occurs, is predicted to happen at the positions not deactivated by the ring nitrogen, primarily the 3 and 5 positions. chemicalbook.comuomustansiriyah.edu.iq In the case of this compound, the 5-position is already substituted.

A common strategy to enhance electrophilic substitution on a pyridine ring is through the formation of a pyridine N-oxide. wikipedia.org The N-oxide group suppresses further reactions at the nitrogen atom and activates the 2- and 4-positions for substitution. wikipedia.org This strategy is employed in the synthesis of omeprazole intermediates, where nitration at the 4-position is carried out on a pyridine N-oxide derivative. google.com

Oxidation and Reduction Chemistry of the Pyridine Nucleus and Methoxy Substituent

The oxidation and reduction reactions of this compound and its derivatives are fundamental to their synthetic transformations.

Oxidation:

The nitrogen atom of the pyridine ring is susceptible to oxidation, typically forming a pyridine N-oxide. wikipedia.org This transformation is often achieved using oxidizing agents like hydrogen peroxide in acetic acid or peracids. wikipedia.orggoogleapis.com The formation of the N-oxide is a key step in many synthetic routes, as it modifies the reactivity of the pyridine ring, facilitating subsequent substitution reactions. wikipedia.org For instance, the oxidation of 2,3,5-trimethylpyridine (B1346980) to its N-oxide is an initial step in a multi-step synthesis of omeprazole intermediates. googleapis.com

The methoxy group itself can be susceptible to oxidation under harsh conditions, but typically the pyridine nitrogen is more readily oxidized. Over-oxidation can sometimes lead to the formation of by-products like pyridine-diones.

Reduction:

The pyridine N-oxide can be reduced back to the parent pyridine. This deoxygenation can be accomplished using various reducing agents, such as zinc dust. wikipedia.org This two-step sequence of N-oxidation followed by a substitution reaction and subsequent deoxygenation is a powerful tool in pyridine chemistry.

Reduction of other functional groups on the pyridine ring is also common. For example, a nitro group, often introduced via electrophilic substitution on the N-oxide, can be reduced to an amino group using agents like iron or tin in the presence of acid. ambeed.com The nitrile group can be reduced to an aminomethyl group via catalytic hydrogenation. google.com

Investigations into Reaction Intermediates and Transition States

The study of reaction intermediates and transition states provides crucial insights into the mechanisms of reactions involving this compound derivatives.

In multi-step syntheses, various stable intermediates are isolated and characterized. For example, in the synthesis of omeprazole from 2,3,5-collidine, intermediates such as 2-hydroxymethyl-3,5-dimethyl-4-nitropyridine and 2-chloromethyl-3,5-dimethyl-4-nitropyridine are formed. google.com Similarly, the synthesis starting from 3,5-dimethylpyridine (B147111) involves the formation of 3,5-dimethyl-4-methoxypyridine-2-methanamine as a novel intermediate. google.com

Computational studies have been employed to investigate the transition states of related pyridine reactions. For instance, studies on phosphoryl transfer reactions involving pyridinio-N-phosphonates show a concerted mechanism proceeding through a dissociative transition state. diva-portal.org While not directly on this compound, these studies provide a model for understanding similar reactions.

In the context of cross-coupling reactions, such as the Suzuki-Miyaura reaction, the geometry of the transition state can be influenced by factors like chelation effects. For example, in the reaction of ortho-methoxyphenylboronic acid with a substituted pyridine, an additional metal-oxygen chelation in the transition state was suggested to influence the reaction's selectivity. beilstein-journals.org

Catalytic Activation and Transformation Mechanisms Involving this compound Derivatives

Catalysis plays a significant role in the activation and transformation of this compound derivatives, enabling more efficient and selective reactions.

Catalytic N-Oxidation: The N-oxidation of the pyridine ring can be significantly accelerated by transition metal complexes. For example, phosphotungstic acid or silicotungstic acid can catalyze the reaction between 4-methoxy-2,3,5-trimethylpyridine (B21643) and hydrogen peroxide, reducing the reaction time from 30 hours to 70 minutes.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are widely used to form carbon-carbon bonds with pyridine derivatives. jst.go.jpmdpi.com For instance, the coupling of (4-fluorophenyl)boronic acid with a bromo-substituted pyridine derivative is a key step in the synthesis of certain AMPK activators. jst.go.jp The mechanism of these reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Hydrogenation: Catalytic hydrogenation is employed for the reduction of various functional groups. For example, a nitrile group on a pyridine derivative can be hydrogenated to an aminomethyl group using a palladium catalyst. google.com

Other Catalytic Transformations: The conversion of 2,3,5-trimethylpyridine-N-oxide to 2-acetoxymethyl-3,5-dimethyl-4-methoxypyridine can be achieved through a rearrangement reaction initiated by acetic anhydride. epo.org While not strictly catalytic in the traditional sense, this transformation highlights the use of reagents to activate and rearrange the molecule.

Based on a comprehensive review of available scientific literature, there is insufficient specific data regarding the advanced applications of This compound in the requested areas of organometallic chemistry, catalysis, and material sciences. Research in these fields predominantly focuses on other isomers, such as 4-Methoxy-3,5-dimethylpyridine, which is a well-known intermediate in the synthesis of pharmaceuticals like omeprazole. google.comgoogleapis.com

The principles of ligand design and catalysis are well-established for various substituted pyridines. For instance, the electronic properties of substituents on the pyridine ring, such as methoxy and methyl groups, are known to influence the catalytic activity of their metal complexes. rsc.org Electron-donating groups can enhance the efficacy of catalysts in reactions like cross-coupling. rsc.orgbeilstein-journals.org Similarly, pyridine derivatives have been incorporated into polymers and used in the development of nanomaterials. mdpi.com

However, specific studies detailing the synthesis of metal complexes with this compound as a ligand, its role in catalytic reactions, or its incorporation into advanced materials could not be found in the available search results. Therefore, it is not possible to generate the detailed, scientifically accurate article for the specific compound "this compound" as per the provided outline.

Advanced Applications of 5 Methoxy 2,3 Dimethylpyridine in Chemical Sciences

Chemosensing and Detection Platforms Based on Pyridine (B92270) Core

The pyridine ring is a common structural unit in the design of chemosensors due to its ability to coordinate with metal ions and participate in various photophysical processes. The nitrogen atom in the pyridine ring can act as a binding site for analytes, and this interaction can trigger a detectable signal, such as a change in color or fluorescence. The sensitivity and selectivity of these sensors can be modulated by attaching different functional groups to the pyridine core.

Derivatives of the pyridine core are integral to creating sophisticated chemosensors for a variety of analytes, including metal ions and anions. For instance, fluorescent chemosensors incorporating the pyridine moiety have been developed for the detection of ferric (Fe³⁺), zinc (Zn²⁺), bismuth (Bi³⁺), and aluminum (Al³⁺) ions. rsc.orgresearchgate.netresearchgate.net The mechanism of detection often relies on processes like intramolecular charge transfer (ICT), photoinduced electron transfer (PET), or chelation-enhanced fluorescence (CHEF). researchgate.netnih.gov In a typical CHEF-based sensor, the pyridine derivative is non-fluorescent or weakly fluorescent. Upon binding to a target metal ion, the complex's conformational rigidity increases, suppressing non-radiative decay pathways and leading to a significant enhancement in fluorescence intensity, often referred to as a "turn-on" response. researchgate.net

For example, chemosensors have been synthesized by combining a pyridine unit with a fluorophore like rhodamine B. These dual-binding conjugates have demonstrated high selectivity and sensitivity for Fe³⁺ in aqueous environments and even within living cells. rsc.org Similarly, pyrene-based Schiff base derivatives containing a pyridine ring have been shown to act as dual-channel probes for Bi³⁺ and Al³⁺, with detection limits in the micromolar range. researchgate.net The design of these molecules allows the pyridine nitrogen and other atoms to form a coordination pocket that is selective for a specific ion.

Furthermore, complexes formed from triazolopyridine-based ligands have been shown to be effective sensors for anions like nitrite (B80452) and cyanide. researchgate.net In these systems, a metal complex, such as a Zn²⁺ complex of a triazolopyridine derivative, acts as the primary sensor. The binding of an anion to the central metal ion displaces the ligand or alters the electronic properties of the complex, resulting in a measurable change in the fluorescence spectrum. researchgate.net The versatility of the pyridine core allows for the rational design of a wide array of detection platforms for ions of environmental and biological importance.

Table 1: Performance of Various Chemosensors Based on a Pyridine Core

| Chemosensor Derivative | Target Analyte | Detection Limit | Sensing Mechanism | Reference |

| Pyridine-Rhodamine B Conjugates (RBPO, RBPF) | Fe³⁺ | Not specified | Not specified | rsc.org |

| Pyrene-based Schiff base with Pyridine | Bi³⁺ | 0.12 µM | Intramolecular Charge Transfer (ICT) | researchgate.net |

| Pyrene-based Schiff base with Pyridine | Al³⁺ | 0.17 µM | Intramolecular Charge Transfer (ICT) | researchgate.net |

| 1-(2-hydroxynaphthylmethylene)-2-(3-methoxy-2-hydroxybenzylidene) hydrazine | Zn²⁺ | 0.11 µM | Chelation-Enhanced Fluorescence (CHEF) / Aggregation-Induced Emission Enhancement (AIEE) | researchgate.net |

| Zn²⁺ complex of a triazolopyridine derivative | Nitrite, Cyanide | Not specified | Fluorescence change upon anion binding | researchgate.net |

Corrosion Inhibition Mechanisms and Performance

Pyridine and its derivatives are well-established as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. scispace.comresearchgate.net Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. rsc.org The presence of electron-donating groups, such as the methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups in 5-Methoxy-2,3-dimethylpyridine, is known to enhance the corrosion inhibition efficiency. scispace.comresearchgate.net These groups increase the electron density on the pyridine ring, which facilitates stronger adsorption onto the metal surface.

The mechanism of inhibition is generally a combination of physisorption and chemisorption. rsc.org

Physisorption: In acidic solutions, the pyridine nitrogen atom can become protonated. The resulting cationic species can then be electrostatically attracted to the metal surface, which is negatively charged due to the adsorption of anions (like Cl⁻) from the acid. acs.org

Chemisorption: This involves the sharing of electrons between the inhibitor molecule and the metal. The lone pair of electrons on the nitrogen atom, as well as the π-electrons of the aromatic pyridine ring, can be donated to the vacant d-orbitals of the iron atoms on the steel surface, forming a coordinate covalent bond. acs.orgtandfonline.com The electron-donating substituents on the pyridine ring strengthen this interaction.

The effectiveness of pyridine-based inhibitors is influenced by their concentration, the temperature, and the nature of the corrosive environment. chemmethod.comchemmethod.com Generally, the inhibition efficiency increases with the concentration of the inhibitor, as more molecules are available to cover the metal surface. chemmethod.com For example, a substituted pyridine derivative has been reported to achieve a high inhibition efficiency of 99.62% at a concentration of 0.005 M in 0.5 M HCl. chemmethod.comchemmethod.com However, an increase in temperature can sometimes lead to a decrease in efficiency due to the desorption of the inhibitor molecules from the metal surface. chemmethod.com

Electrochemical studies show that pyridine derivatives often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. acs.orgresearchgate.net They achieve this by blocking the active sites on the metal surface where these reactions occur. The formation of a stable, adsorbed inhibitor film is the key to their high performance.

Table 2: Corrosion Inhibition Performance of Selected Pyridine Derivatives on Mild Steel in Acidic Media

| Inhibitor | Corrosive Medium | Concentration | Temperature (°C) | Inhibition Efficiency (%) | Reference |

| 3-acetyl-4-(phenyl)-6-(2-oxo-2H-chromen-3-yl) pyridin-2(1H)-one | 0.5 M HCl | 0.005 M | 25 | 99.62 | chemmethod.comchemmethod.com |

| 4-(2-(2-(2-(2-(pyridine-4-yl)ethylthio)ethoxy)ethylthio)ethyl)pyridine (P4E4P) | 1.0 M HCl | 1 mM | 35 | 97 | researchgate.net |

| 1-(2-pyridyl)-2-thiourea | Acid medium | 0.4 mM | Not specified | 93.57 | researchgate.net |

| 2-(imidazol-2-yl)-pyridine | Acid medium | 0.4 mM | Not specified | 96.66 | researchgate.net |

| Pyridazine derivative (PZ-yl) | 1 M HCl | 1 mM | Not specified | 96 | tandfonline.com |

Future Research Directions for 5 Methoxy 2,3 Dimethylpyridine

Targeted Synthesis of Isomeric and Analogous Compounds with Tuned Properties

A primary area of future research lies in the systematic synthesis of isomers and analogs of 5-Methoxy-2,3-dimethylpyridine to create a library of compounds with finely tuned electronic and steric properties. The synthetic strategies for related substituted pyridines can serve as a blueprint for these endeavors. For instance, methods used to synthesize 4-Methoxy-3,5-dimethylpyridine, which include the nitration and subsequent methoxylation of 3,5-dimethylpyridine (B147111) N-oxide, could be adapted. smolecule.com Similarly, the palladium-catalyzed heterocyclization of allylamine (B125299) and cyclopropylamine, which has been used to produce 2-ethyl-3,5-dimethylpyridine, could be explored with different starting materials to yield novel analogs.

The synthesis of positional isomers, such as moving the methoxy (B1213986) group to the 4 or 6-position while retaining the 2,3-dimethyl substitution, would provide valuable structure-activity relationship (SAR) data. Furthermore, the introduction of other functional groups (e.g., halogens, nitro groups, or alkyl chains) in place of the existing substituents could dramatically alter the molecule's properties. For example, the synthesis of halogenated derivatives like 5-Bromo-4-methoxy-2,3-dimethylpyridine has been documented and could be a starting point for further functionalization. bldpharm.com The creation of a diverse library of these analogs would be the first step in unlocking their potential applications.

Unveiling Novel Reactivity and Transformation Pathways

Understanding the reactivity of this compound is crucial for its application as a building block in organic synthesis. The electronic nature of the pyridine (B92270) ring, influenced by the electron-donating methoxy and methyl groups, suggests a propensity for electrophilic aromatic substitution. Future studies should systematically investigate reactions such as nitration, halogenation, and sulfonation to understand the regioselectivity and reactivity of the substituted ring.

Moreover, the transformation of the existing functional groups offers a rich field of study. The methoxy group could potentially be cleaved to yield the corresponding pyridinol, a valuable synthon. The methyl groups could be functionalized through oxidation or halogenation to introduce new reactive handles. For example, the conversion of a methyl group to a chloromethyl group is a key step in the synthesis of intermediates for proton pump inhibitors like Omeprazole (B731) from related pyridine scaffolds. fishersci.seeresearchco.com Investigating similar transformations on this compound could lead to the discovery of novel intermediates for pharmaceuticals or other functional materials.

Advanced in silico Screening and Predictive Chemistry for Material Design

Computational chemistry provides a powerful tool for predicting the properties and potential applications of new molecules, thereby guiding experimental efforts. Future research should leverage in silico screening and predictive chemistry to explore the potential of this compound and its synthesized analogs in material design. Molecular docking studies, for instance, can predict the binding affinity of these compounds to various biological targets. This approach is widely used in drug discovery to identify potential inhibitors for enzymes like androgen receptors or dipeptidyl peptidase-IV (DPP-IV). researchgate.netchemmethod.com By creating virtual libraries of this compound derivatives, researchers can rapidly screen for potential drug candidates. nih.gov

Beyond medicinal chemistry, computational methods can predict physical and material properties. Density Functional Theory (DFT) calculations can be employed to understand the electronic structure, reactivity, and spectroscopic properties of these compounds. This information is valuable for designing new materials with specific optical or electronic properties. For example, pyridine derivatives are known to be used in the development of new materials, and computational screening can help identify the most promising candidates from a library of analogs. smolecule.com

Integration into Complex Supramolecular Assemblies and Advanced Functional Systems

The pyridine nitrogen atom in this compound provides a coordination site for metal ions and a hydrogen bond acceptor, making it an excellent candidate for inclusion in supramolecular assemblies. Future research should explore the use of this compound as a ligand for the construction of metal-organic frameworks (MOFs) or coordination polymers. The specific substitution pattern will influence the geometry and stability of the resulting complexes, potentially leading to materials with novel catalytic, sensing, or gas storage properties.

Furthermore, the ability of pyridine derivatives to form host-guest complexes is well-established. acs.org Research into the separation of pyridine and its methylated isomers using TADDOL-based host compounds has shown that subtle structural differences can lead to significant selectivity. acs.orgrsc.org Investigating the inclusion of this compound within various host molecules could lead to new methods for its purification or the development of responsive materials. The formation of co-crystals with other organic molecules is another promising avenue, potentially leading to materials with tailored physical properties such as solubility or melting point. researchgate.net

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 5-Methoxy-2,3-dimethylpyridine and its derivatives?

- Methodology : Multi-step synthesis often involves functionalization of pyridine cores via nitration, nucleophilic substitution, and alkylation. For example, analogous compounds like 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine are synthesized through N-oxidation, nitration, substitution, and chloromethylation steps . Optimization of reaction conditions (e.g., temperature, catalysts, and solvent polarity) is critical for yield improvement.

- Analytical Validation : Characterization via NMR, FT-IR, and HPLC ensures structural fidelity and purity .

Q. How can researchers safely handle this compound in laboratory settings?

- Safety Protocols : Based on structurally similar pyridine derivatives (e.g., 5-(Methoxymethyl)pyridine-2,3-dicarboxylic acid), handle with nitrile gloves, lab coats, and fume hoods to avoid inhalation or skin contact. Store at 2–8°C in dry conditions to prevent degradation .

- Emergency Measures : For accidental exposure, flush eyes with water (≥15 minutes), wash skin with soap, and seek medical evaluation .

Q. What analytical techniques are recommended for characterizing this compound?

- Primary Methods :

- Chromatography : HPLC or GC-MS for purity assessment.

- Spectroscopy : / NMR for structural confirmation; FT-IR for functional group analysis (e.g., methoxy C-O stretch at ~1250 cm) .

- Advanced Options : High-resolution mass spectrometry (HRMS) for molecular weight validation.

Advanced Research Questions

Q. How do steric and electronic effects of substituents (methoxy, methyl) influence reactivity in cross-coupling reactions?

- Experimental Design :

- Compare reaction rates of this compound with analogs (e.g., 5-Bromo-2-methoxy-3-methylpyridine) in Suzuki-Miyaura couplings. Steric hindrance from methyl groups may reduce coupling efficiency, while methoxy groups modulate electron density .

- Use DFT calculations to map electronic profiles and predict regioselectivity.

- Data Interpretation : Correlate Hammett constants (σ) of substituents with reaction yields to quantify electronic effects .

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting points) of this compound derivatives?

- Troubleshooting :

- Verify purity via elemental analysis or differential scanning calorimetry (DSC).

- Replicate synthesis under controlled conditions (e.g., solvent recrystallization vs. column chromatography) to isolate polymorphic forms .

- Case Study : For 5-Bromo-2-methoxy-3-methylpyridine, discrepancies in melting points may arise from trace solvents or isomerization during purification .

Q. What strategies optimize regioselective functionalization of the pyridine ring in this compound?

- Methodology :

- Directed ortho-Metalation : Use strong bases (e.g., LDA) with directing groups (e.g., methoxy) to control substitution patterns .

- Protection/Deprotection : Temporarily block reactive sites (e.g., methyl groups) with silyl or acetyl protectors to enable selective functionalization .

- Validation : Monitor reaction progress via TLC or in situ IR spectroscopy.

Safety and Regulatory Considerations

Q. What are the ecological and toxicological data gaps for this compound, and how can they be addressed?

- Risk Assessment :

- Toxicity : Analogous compounds (e.g., 2-Methoxypyridine) show low acute toxicity but require chronic exposure studies .

- Ecotoxicology : Conduct OECD 301 biodegradation tests and algal toxicity assays (e.g., Pseudokirchneriella subcapitata) to evaluate environmental persistence .

- Regulatory Compliance : Align with REACH guidelines for data submission if industrial applications emerge .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.